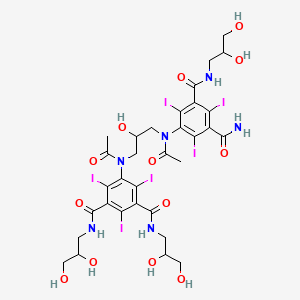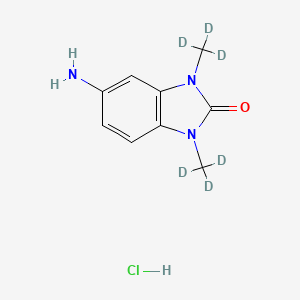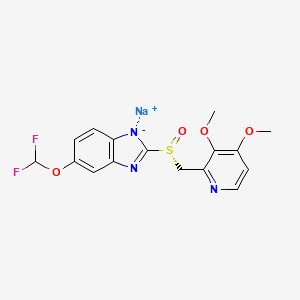
N-Désméthyl ent-Tadalafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Desmethyl ent-Tadalafil” is a derivative of Tadalafil, a phosphodiesterase 5 inhibitor . It has been identified in adulterants in drinks and healthcare dietary supplements . The compound is a structural analogue of Tadalafil where the N-methyl group of Tadalafil is replaced with an N-isopropyl group .
Synthesis Analysis
The formation of “N-Desmethyl ent-Tadalafil” and other Tadalafil-like compounds was examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5. Both Tadalafil demethylenation and sildenafil N-demethylation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Molecular Structure Analysis
The molecular structure of “N-Desmethyl ent-Tadalafil” was explored by computational chemistry and molecular simulation theories such as frontier molecular orbital (FMO)-based softness (S), three-dimensional (3D) structure, surface electrostatic potential (ESP), and lipophilic potential (LP) .
Chemical Reactions Analysis
The chemical reactions involving “N-Desmethyl ent-Tadalafil” were analyzed using an indirect competitive enzyme-linked immunosorbent assay (icELISA) method. The icELISA showed a limit of detection (LOD), 50% inhibition concentration (IC 50), and a working range of 0.004-0.396, 0.89-4.27, and 0.094-16.71 ng/ml for Tadalafil, amino Tadalafil, acetamino Tadalafil, nortadalafil, and “N-Desmethyl ent-Tadalafil”, respectively .
Physical And Chemical Properties Analysis
“N-Desmethyl ent-Tadalafil” has a molecular formula of C21 H17 N3 O4 and a molecular weight of 375.38 .
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du N-Désméthyl ent-Tadalafil, en mettant l'accent sur six domaines uniques :
Développement pharmaceutique
Le this compound est un métabolite du Tadalafil, un inhibiteur bien connu de la phosphodiestérase de type 5 (PDE5) utilisé dans le traitement de la dysfonction érectile (DE). La recherche sur le this compound se concentre sur son potentiel en tant qu'agent thérapeutique lui-même, explorant son efficacité, sa sécurité et sa pharmacocinétique. Des études ont montré qu'il conserve une partie de l'activité du composé parent, ce qui en fait un candidat pour un développement pharmaceutique plus poussé .
Chimie analytique
En chimie analytique, le this compound est utilisé comme étalon de référence pour la détection et la quantification du Tadalafil et de ses métabolites dans des échantillons biologiques. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont utilisées pour surveiller la présence de ce composé dans les études pharmacocinétiques et pour assurer le contrôle qualité des produits pharmaceutiques .
Surveillance environnementale
Le this compound a été détecté dans divers échantillons environnementaux, ce qui indique sa persistance et son accumulation potentielle dans les écosystèmes. La recherche dans ce domaine se concentre sur la compréhension de son sort environnemental, de son transport et de son impact. Des études visent à développer des méthodes pour détecter et quantifier ce composé dans les échantillons d'eau et de sol afin d'évaluer ses risques écologiques .
Toxicologie
Le profil toxicologique du this compound est un domaine de recherche active. Les scientifiques étudient ses effets toxiques potentiels sur la santé humaine et l'environnement. Cela comprend l'étude de son métabolisme, de sa bioaccumulation et de ses effets d'exposition à long terme. De telles recherches sont cruciales pour que les agences de réglementation établissent des directives de sécurité et des limites d'exposition admissibles .
Développement d'immunoessais
Le this compound est utilisé dans le développement d'immunoessais pour la détection de composés de type Tadalafil dans diverses matrices. Ces tests sont essentiels pour surveiller la présence de ces composés dans les aliments, les boissons et les compléments alimentaires. Le développement d'immunoessais sensibles et spécifiques contribue à garantir la sécurité des consommateurs et le respect de la réglementation .
Chimie computationnelle
En chimie computationnelle, le this compound est étudié pour comprendre ses propriétés moléculaires et ses interactions. Des techniques telles que l'accostage moléculaire et la simulation sont utilisées pour prédire son affinité de liaison à la PDE5 et à d'autres cibles potentielles. Cette recherche aide à la conception rationnelle de nouveaux inhibiteurs de la PDE5 avec des profils d'efficacité et de sécurité améliorés .
Mécanisme D'action
Target of Action
N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation .
Mode of Action
N-Desmethyl ent-Tadalafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation . In the context of erectile dysfunction, this facilitates blood flow into the corpus cavernosum of the penis, enabling an erection .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl ent-Tadalafil is the cGMP pathway . Increased cGMP levels lead to the activation of protein kinases, ion channels, and other cellular mechanisms that result in smooth muscle relaxation and vasodilation . This can have various downstream effects, including improved blood flow in certain areas of the body .
Pharmacokinetics
N-Desmethyl ent-Tadalafil is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated via hepatic metabolism, with renal excretion being an insignificant elimination pathway . The metabolite is highly bound to plasma proteins . The terminal half-life of N-Desmethyl ent-Tadalafil is about 4 hours .
Result of Action
The primary result of N-Desmethyl ent-Tadalafil’s action is the relaxation of smooth muscle and vasodilation . In the context of erectile dysfunction, this leads to improved blood flow to the penis and the ability to achieve an erection . In the context of benign prostatic hyperplasia, it can lead to improved urinary symptoms .
Action Environment
The action of N-Desmethyl ent-Tadalafil can potentially be influenced by various environmental factors. For example, the presence of other drugs that interact with the same metabolic enzymes (CYP3A4 and CYP2C8) could potentially affect the metabolism and efficacy of N-Desmethyl ent-Tadalafil . Additionally, the compound has been detected in the environment, indicating that it can potentially accumulate over time .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, is likely to interact with PDE5 enzymes. By inhibiting these enzymes, it prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow .
Cellular Effects
The primary cellular effect of N-Desmethyl ent-Tadalafil is the inhibition of PDE5, leading to an increase in cGMP levels. This can influence cell signaling pathways, particularly those involving cGMP. Elevated cGMP levels can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
N-Desmethyl ent-Tadalafil exerts its effects at the molecular level primarily through the inhibition of PDE5. This prevents the breakdown of cGMP, leading to its accumulation within cells. The increased cGMP levels can then influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of N-Desmethyl ent-Tadalafil are likely to be time-dependent, with its impact on cellular function changing over time. Information on its stability and degradation is currently limited .
Dosage Effects in Animal Models
The effects of N-Desmethyl ent-Tadalafil in animal models would likely vary with dosage, similar to its parent compound Tadalafil. Specific studies on this metabolite’s dosage effects in animal models are currently lacking .
Metabolic Pathways
N-Desmethyl ent-Tadalafil is a metabolite of Tadalafil, suggesting it is part of the metabolic pathway of this drug. It may interact with various enzymes and cofactors involved in this pathway .
Transport and Distribution
N-Desmethyl ent-Tadalafil is likely to be transported and distributed within cells and tissues in a manner similar to Tadalafil. Specific information on its interaction with transporters or binding proteins is currently lacking .
Subcellular Localization
Given its biochemical properties, it is likely to be found in areas of the cell where PDE5 enzymes are present .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl ent-Tadalafil involves the reduction of the N-oxide group in ent-Tadalafil to form N-Desmethyl ent-Tadalafil.", "Starting Materials": [ "ent-Tadalafil", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "ent-Tadalafil is dissolved in methanol and acetic acid", "Sodium borohydride is added to the solution and the mixture is stirred for several hours", "The reaction mixture is quenched with water and extracted with chloroform", "The organic layer is separated and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Desmethyl ent-Tadalafil" ] } | |
| 929100-66-3 | |
Formule moléculaire |
C21H17N3O4 |
Poids moléculaire |
375.384 |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |
Clé InChI |
XHDLVMPUSXRZOS-MGPUTAFESA-N |
SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Synonymes |
(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |
Origine du produit |
United States |
Q1: What is the significance of N-Desmethyl ent-Tadalafil being included in this study about Tadalafil adulterants?
A1: N-Desmethyl ent-Tadalafil is considered a "tadalafil-like" compound [] due to its structural similarity to Tadalafil. This study focuses on developing a sensitive method to detect various Tadalafil analogues, including N-Desmethyl ent-Tadalafil, in food and supplements. These compounds are considered adulterants as they are illegally added to these products and pose potential health risks to consumers.
Q2: The study mentions "softness" as a crucial factor for effective hapten design. How does this relate to detecting N-Desmethyl ent-Tadalafil?
A2: Haptens are small molecules designed to elicit an immune response when attached to a carrier protein. The study used computational methods to design haptens for the antibody-based detection of Tadalafil and its analogues. They found that "softer" haptens, meaning those with higher frontier molecular orbital (FMO)-based softness values, resulted in antibodies with better performance []. While the study doesn't explicitly calculate the softness of N-Desmethyl ent-Tadalafil, the successful detection of this compound using the developed method suggests its structure likely exhibits a degree of "softness" recognized by the antibody. This highlights the importance of considering molecular properties like "softness" when designing detection methods for this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)



